molecular formula C9H9N5O3 B6577221 N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine CAS No. 4316-99-8

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine

Cat. No.: B6577221
CAS No.: 4316-99-8
M. Wt: 235.20 g/mol
InChI Key: PKXHMQNSKUWLGZ-UHFFFAOYSA-N
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Description

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine is a heterocyclic compound that features both furan and pyrimidine rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine typically involves multi-step reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine is unique due to the combination of furan and pyrimidine rings in its structure, which imparts distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c10-8-7(14(15)16)9(13-5-12-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXHMQNSKUWLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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